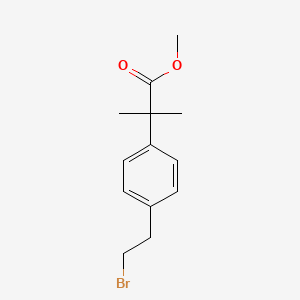
Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate is an organic compound with the molecular formula C13H17BrO2 It is a derivative of phenylpropanoate and contains a bromoethyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate typically involves the esterification of 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent production quality and efficiency.
化学反应分析
Types of Reactions
Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols.
科学研究应用
Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate
- Methyl 2-(4-(2-iodoethyl)phenyl)-2-methylpropanoate
- Ethyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate
Uniqueness
Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate is unique due to the presence of the bromoethyl group, which imparts specific reactivity and potential biological activity. The bromoethyl group can participate in various substitution reactions, making this compound a valuable intermediate in organic synthesis.
属性
分子式 |
C13H17BrO2 |
|---|---|
分子量 |
285.18 g/mol |
IUPAC 名称 |
methyl 2-[4-(2-bromoethyl)phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,12(15)16-3)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9H2,1-3H3 |
InChI 键 |
CITQCLGXCGVKKE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)CCBr)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


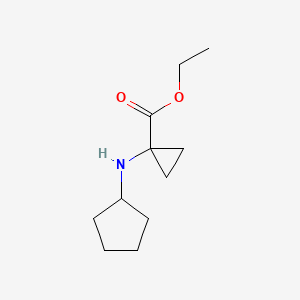
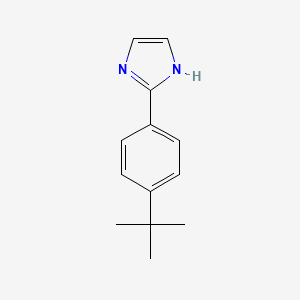
![4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B13992846.png)
![1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene](/img/structure/B13992849.png)
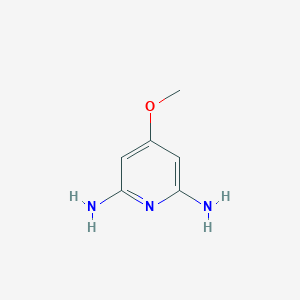

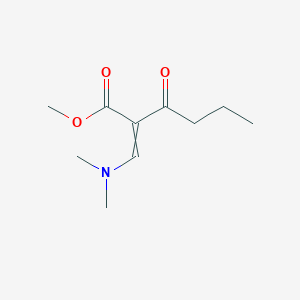
![[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)
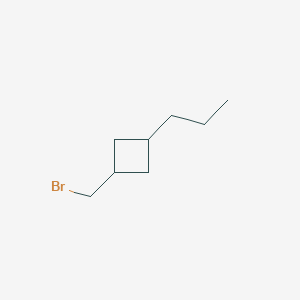

![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)
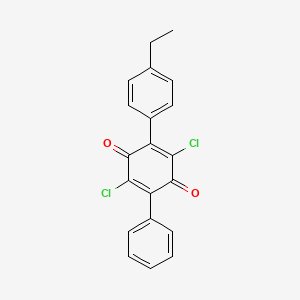

![(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B13992909.png)
